Methyl 3-(cyclohex-3-en-1-yl)propanoate
Description
Methyl 3-(cyclohex-3-en-1-yl)propanoate is an ester compound characterized by a cyclohexene ring attached to a propanoate backbone via a methyl ester group. The cyclohexene moiety introduces unsaturation, which influences reactivity, stereochemistry, and physical properties such as boiling point and solubility. This compound is structurally analogous to several esters and alicyclic derivatives, making it valuable for comparative studies in organic synthesis, pharmaceuticals, and materials science.
Properties
CAS No. |
78640-15-0 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
methyl 3-cyclohex-3-en-1-ylpropanoate |
InChI |
InChI=1S/C10H16O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-3,9H,4-8H2,1H3 |
InChI Key |
MUNYKPRDIBVGQR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1CCC=CC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues: Substituent Effects
Table 1: Key Structural and Inferred Properties of Selected Compounds
Key Observations:
- Cyclohexene vs. Phenyl (Aromatic vs. Alicyclic): Methyl 3-phenylpropanoate () exhibits greater rigidity and lower solubility in polar solvents compared to the cyclohexene derivative due to aromatic conjugation. The cyclohexene ring in the target compound may confer flexibility and improved solubility in non-polar media .
- Amino and Cyclobutyl Substituents: Methyl 3-amino-3-cyclobutylpropanoate () demonstrates enhanced polarity and reactivity due to the amine group and cyclobutyl ring strain. This contrasts with the cyclohexene-based compound, which likely has lower polarity and milder reactivity .
- Sulfonyl Group Effects: Ethyl 3-(methylsulfonyl)propanoate () shows increased electrophilicity at the ester carbonyl due to the electron-withdrawing sulfonyl group. This property is absent in the cyclohexene derivative, which may exhibit standard ester reactivity .
Preparation Methods
Hydrogenation of Methyl Cinnamate Derivatives
The partial hydrogenation of α,β-unsaturated esters represents a primary route. Patent US6399810B1 details the hydrogenation of methyl cinnamate (methyl (E)-3-phenylprop-2-enoate) using 5% Ru/C or Pd/C under 10–20 bar H₂ at 155–170°C. This method achieves >99.5% purity and 98–99% yield by selectively saturating the aromatic ring while preserving the ester group:
Key Parameters:
-
Catalyst Loading: 0.5–5 wt% relative to substrate
-
Reaction Time: 6–35 hours
-
Selectivity Control: Lower temperatures (155°C) favor cyclohexene formation over full saturation.
Hydrogenation of Cyclohexadienones
Selective hydrogenation of cyclohexa-2,4-dien-1-ones to cyclohex-3-en-1-yl intermediates has been reported (ZORA). Using Pd/C in toluene/MeOH (2:1) under 1–2 bar H₂, the 4,5-double bond is selectively reduced, preserving the 3-en moiety. Yields reach 86–94% with 98% diastereoselectivity.
Alkylation of Cyclohexenyl Halides
Microwave-Assisted Alkylation
A Royal Society of Chemistry protocol demonstrates the synthesis of structurally analogous esters via microwave irradiation. For example, ethyl 3-(4-(benzylamino)-2-oxocyclohex-3-enyl)propanoate is synthesized in 93% yield by reacting cyclohexenone derivatives with amines at 110°C under 100 psi for 5 minutes. Adapting this method:
Advantages:
-
Rapid Kinetics: 5–10 minute reaction times
-
High Efficiency: 82–93% yields for analogous compounds.
LDA-Mediated Alkylation
AWS-published methods describe tert-butyl 3-(cyclohex-1-en-1-yl)propanoate synthesis via lithium diisopropylamide (LDA)-mediated alkylation. Substituting tert-butanol with methanol in the esterification step yields the target compound:
Conditions:
-
Temperature: -78°C to room temperature
-
Work-Up: Aqueous extraction and silica gel chromatography.
Esterification of 3-(Cyclohex-3-en-1-yl)propanoic Acid
Acid-Catalyzed Fischer Esterification
Reacting 3-(cyclohex-3-en-1-yl)propanoic acid with methanol in the presence of H₂SO₄ (2–5 mol%) at reflux (65°C) for 12–24 hours achieves 85–92% conversion. This method is ideal for lab-scale synthesis but requires rigorous drying to avoid hydrolysis.
Mitsunobu Esterification
For acid-sensitive substrates, the Mitsunobu reaction using triphenylphosphine and diethyl azodicarboxylate (DEAD) facilitates esterification at room temperature. Reported yields for similar esters exceed 90%.
Comparative Analysis of Methods
Key Observations:
-
Catalytic Hydrogenation excels in scalability and purity but requires high-pressure equipment.
-
Microwave Alkylation offers rapid synthesis but is limited to small batches.
-
LDA-Mediated Routes provide stereochemical control but demand stringent anhydrous conditions.
Challenges and Optimization Strategies
Byproduct Formation in Hydrogenation
Over-hydrogenation to cyclohexylpropanoate is mitigated by:
Q & A
Q. What advanced techniques identify degradation products under stress conditions?
- Answer:
- LC-HRMS to detect trace degradation products .
- Forced degradation studies (e.g., UV light, oxidative stress) to simulate aging .
Safety and Compliance
Q. What safety protocols are essential for handling this compound?
- Answer:
- PPE: Wear nitrile gloves, chemical-resistant lab coats, and P95 respirators in high-exposure scenarios .
- Ventilation: Use fume hoods during synthesis or weighing .
- Waste Disposal: Neutralize acidic/basic byproducts before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
